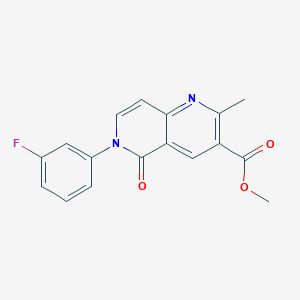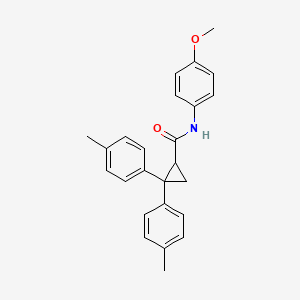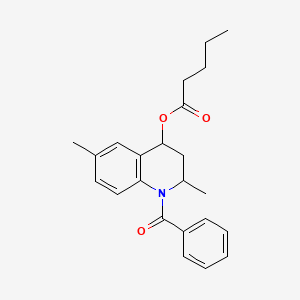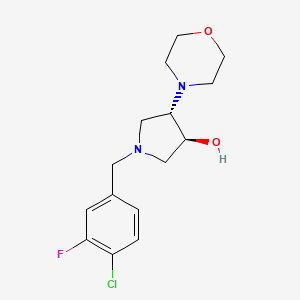
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK690693 and is a selective inhibitor of the protein kinase AKT, which plays a crucial role in cell proliferation, survival, and metabolism.
Mecanismo De Acción
GSK690693 binds to the ATP-binding site of AKT and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are involved in cell survival and proliferation. GSK690693 has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
GSK690693 has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. In addition, it has been shown to inhibit the growth of tumor xenografts in mice. GSK690693 has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. However, it is important to note that GSK690693 may also have off-target effects, and further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of GSK690693 is its potency and selectivity as an AKT inhibitor. This makes it a valuable tool for studying the role of AKT in various biological processes, including cancer cell signaling. However, it is important to note that GSK690693 may also have off-target effects, and careful controls are needed to ensure that observed effects are due to AKT inhibition and not other factors. In addition, GSK690693 has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on GSK690693. One area of interest is the development of more potent and selective AKT inhibitors that can be used in cancer therapy. In addition, there is growing interest in the use of AKT inhibitors in combination with other chemotherapeutic agents to improve treatment outcomes. Finally, further studies are needed to fully understand the off-target effects of GSK690693 and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline involves a multi-step process that starts with the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate to form 4-chloro-2-nitroacetanilide. This intermediate is then reacted with 1,4-oxazepane-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of this amide with 4-(1H-pyrazol-4-yl)quinoline in the presence of a base to yield the target compound.
Aplicaciones Científicas De Investigación
6-chloro-4-(1,4-oxazepan-4-ylcarbonyl)-2-(1H-pyrazol-4-yl)quinoline has been extensively studied for its potential applications in cancer therapy. AKT is a key regulator of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of AKT has been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. GSK690693 has been shown to be a potent and selective inhibitor of AKT, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-13-2-3-16-14(8-13)15(9-17(22-16)12-10-20-21-11-12)18(24)23-4-1-6-25-7-5-23/h2-3,8-11H,1,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHHCGCTVXTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)
![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)
